4-Chloro-8-iodoquinoline
Overview
Description
4-Chloro-8-iodoquinoline is a chemical compound . It has a molecular formula of C9H5ClIN .
Synthesis Analysis
The synthesis of quinoline derivatives has been widely studied . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are commonly used . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .
Molecular Structure Analysis
The molecular structure of 4-Chloro-8-iodoquinoline consists of a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The average mass is 289.500 Da and the monoisotopic mass is 288.915497 Da .
Chemical Reactions Analysis
Quinoline and its derivatives have been reported to undergo various chemical reactions . For instance, isatin reacting with α-methylene carbonyl compound in the presence of a base in ethanol provides substituted quinoline derivative .
Physical And Chemical Properties Analysis
4-Chloro-8-iodoquinoline is a solid at room temperature . It has a molecular weight of 289.500 Da .
Scientific Research Applications
Drug Discovery and Medicinal Chemistry
4-Chloro-8-iodoquinoline: is a valuable scaffold in drug discovery due to its structural similarity to many biologically active molecules. Its versatility allows for the synthesis of a wide range of pharmaceutical compounds. The quinoline core is present in drugs that exhibit antimalarial, antibacterial, antifungal, and anticancer properties .
Synthesis of Heterocyclic Compounds
This compound serves as a precursor in the synthesis of complex heterocyclic structures, which are prevalent in many natural products and pharmaceuticals. The iodine and chlorine substituents on the quinoline ring can undergo various cross-coupling reactions, enabling the construction of diverse molecular architectures .
Material Science
In material science, 4-Chloro-8-iodoquinoline can be used to create organic semiconductors due to its ability to transport electrons efficiently. This property is essential for developing new types of electronic devices, such as organic light-emitting diodes (OLEDs) and solar cells .
Biological Probes
Due to its distinctive structural features, 4-Chloro-8-iodoquinoline can be functionalized to act as a biological probe. It can be tagged with fluorescent groups or other markers to study biological processes at the molecular level, such as enzyme-substrate interactions and cellular signaling pathways .
Catalysis
The compound can also be used in catalysis, particularly in transition metal-catalyzed reactions. Its halogen atoms make it a suitable ligand for metal catalysts, which can accelerate various chemical reactions, including those used in the synthesis of fine chemicals and pharmaceuticals .
Environmental Studies
4-Chloro-8-iodoquinoline: has potential applications in environmental studies. It can be used to develop sensors for detecting pollutants and toxins in water and soil. The compound’s reactivity with various environmental factors makes it an excellent candidate for monitoring ecological changes .
Agricultural Research
In agricultural research, derivatives of 4-Chloro-8-iodoquinoline can be explored for their pesticidal properties. The structural modification of the quinoline ring can lead to the development of new, more effective pesticides that are less harmful to the environment .
Photodynamic Therapy
Lastly, 4-Chloro-8-iodoquinoline can be utilized in photodynamic therapy (PDT) for treating cancer. When conjugated with photosensitizing agents, it can be activated by light to produce reactive oxygen species that can kill cancer cells .
Mechanism of Action
Target of Action
It is structurally similar to clioquinol , a compound known for its antifungal properties
Mode of Action
The exact mode of action of 4-Chloro-8-iodoquinoline is currently unknown. Clioquinol, a structurally related compound, is known to be bacteriostatic
Biochemical Pathways
Quinoline and its derivatives, to which 4-Chloro-8-iodoquinoline belongs, have been reported to have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, with many articles reporting their synthesis and functionalization for biological and pharmaceutical activities .
Pharmacokinetics
For Clioquinol, topical absorption is rapid and extensive, especially when the skin is covered with an occlusive dressing or if the medication is applied to extensive or eroded areas of the skin
properties
IUPAC Name |
4-chloro-8-iodoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClIN/c10-7-4-5-12-9-6(7)2-1-3-8(9)11/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMDRQEKDXIQUBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C(=C1)I)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40496605 | |
Record name | 4-Chloro-8-iodoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40496605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-8-iodoquinoline | |
CAS RN |
49713-55-5 | |
Record name | 4-Chloro-8-iodoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40496605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-8-iodoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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